

PHA-680626 vs CD532 AURKA N-Myc disruption efficacy

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Compound Focus: PHA-680626

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Quantitative Comparison of PHA-680626 and CD532

The table below summarizes key quantitative and characteristics data for both inhibitors to facilitate a direct comparison.

Feature	PHA-680626	CD532
Primary Mechanism	Amphosteric/Conformation-disrupting inhibitor [1] [2]	Amphosteric/Conformation-disrupting inhibitor [3]
Effect on AURKA/N-Myc Complex	Disrupts interaction, promotes N-Myc degradation [1] [4]	Disrupts interaction, promotes N-Myc degradation [3]
Reported AURKA IC ₅₀	99 nM [1]	45 nM [3]
Kinase Selectivity	Pan-Aurora inhibitor (AURKA, AURKB, AURKC) [1]	Selective for Aurora-A [3]
Key Structural Effect	Induces a "closed" conformation of the AURKA activation loop [1]	Induces a large structural shift and "closed" conformation of AURKA [3]

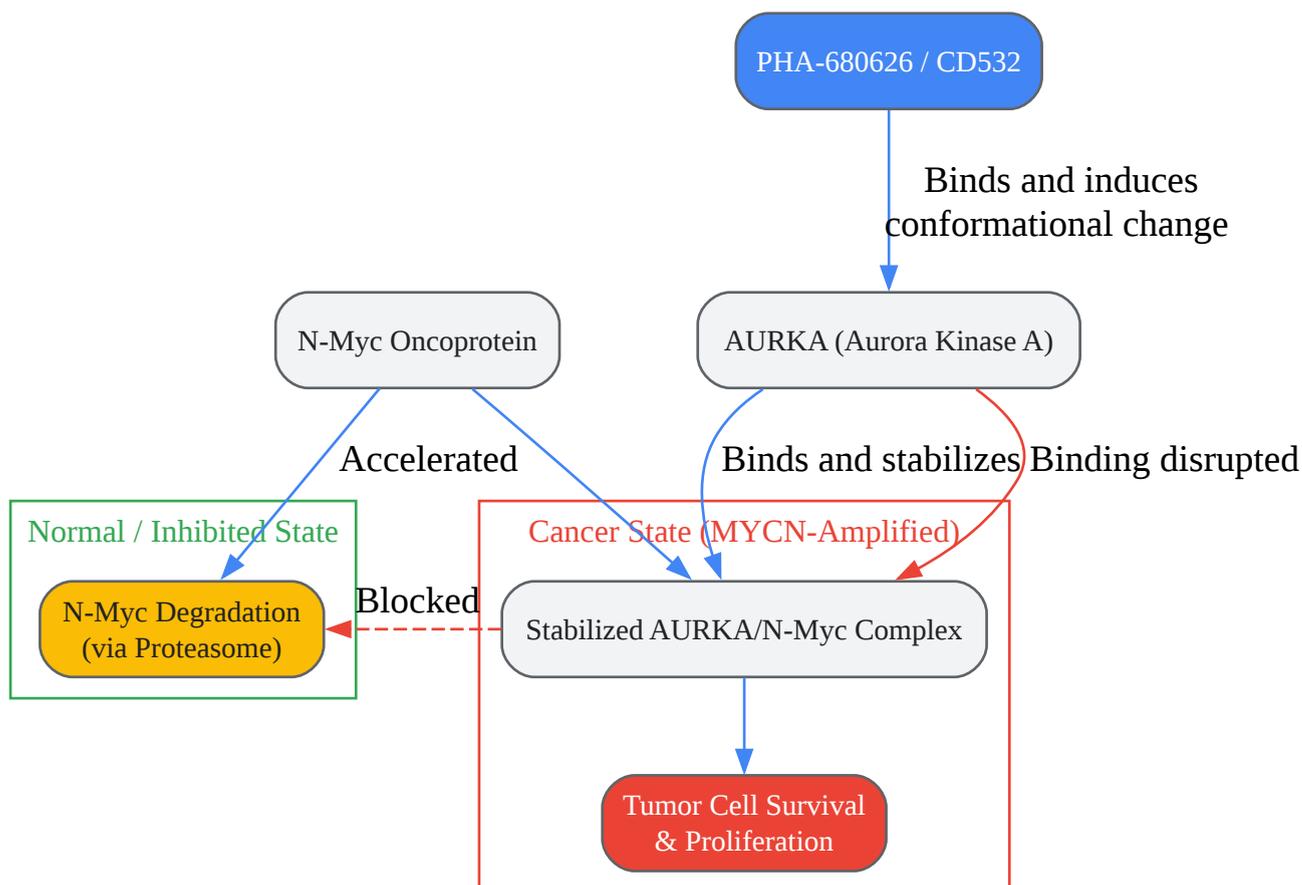
Feature	PHA-680626	CD532
Cellular EC ₅₀ (in neuroblastoma lines)	Information not specified in search results	~223 nM (SK-N-BE(2)); ~147 nM (Kelly) [3]
Key Experimental Evidence	SPR competition assays, Proximity Ligation Assays (PLA) [1]	Western blot (N-Myc loss), cytotoxicity assays, co-crystal structure analysis [3]

Detailed Experimental Data and Context

- **Efficacy in Reducing N-Myc Levels:** Treatment with **CD532** results in a clear, time-dependent loss of N-Myc protein, observable within 4 hours of treatment in MYCN-amplified neuroblastoma cells [3]. **PHA-680626** has been validated to reduce N-Myc cellular levels and cell viability in MYCN-overexpressing tumor cell lines, though specific time-course data was not available in the provided results [1].
- **Mechanism of Action:** Both compounds are **ATP-competitive inhibitors** that act in an **amphosteric** manner. This means they not only inhibit the kinase activity of AURKA (orthosteric inhibition) but also induce a specific conformational change in the protein. This change, particularly in the activation loop, disrupts the protein-protein interaction (PPI) with N-Myc, leading to N-Myc's proteasomal degradation [1] [3].
- **Experimental Protocols:** Key methodologies used to establish the efficacy of these inhibitors include:
 - **Surface Plasmon Resonance (SPR):** Used to demonstrate that **PHA-680626** competes with the N-Myc-derived peptide (Myc-AIR) for binding to AURKA in a cell-free system [1].
 - **Proximity Ligation Assay (PLA):** Used in cellular models to visually confirm the disruption of the native AURKA/N-Myc complex following treatment with **PHA-680626** [1].
 - **Western Blotting:** A standard method to monitor the decrease in N-Myc protein levels and changes in phosphorylation of downstream markers like Histone H3 after treatment with CD532 [3].
 - **X-ray Crystallography:** Provided the co-crystal structures of AURKA bound to these inhibitors, revealing the atomic-level details of the conformational changes they induce [1] [3].

The AURKA/N-Myc Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the biological context of the AURKA/N-Myc interaction and how **PHA-680626** and CD532 exert their effects.



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Key Takeaways for Researchers

- **CD532** demonstrates higher potency in biochemical kinase inhibition assays (lower IC_{50}) and is more selective for Aurora-A, which may reduce off-target effects in cellular models [1] [3].
- **PHA-680626** represents a valuable tool compound that confirms the broader principle that diverse chemotypes can induce the critical conformational change in AURKA needed to disrupt the N-Myc complex [1].
- The primary difference lies in their **selectivity and potency**, rather than their fundamental mechanism. Both are validated as effective conformation-disrupting inhibitors.

The search indicates that research in this area is advancing towards new modalities. A 2025 study highlights the development of **AURKA Proteolysis-Targeting Chimeras (PROTACs)**, which degrade AURKA

protein entirely, leading to a more profound and sustained loss of N-Myc compared to the inhibitory effects of small molecules like CD532 and **PHA-680626** [5].

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References

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